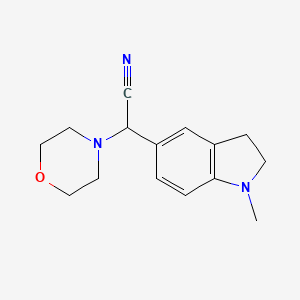![molecular formula C23H27N3O2 B2517372 1-丁基-4-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 912896-34-5](/img/structure/B2517372.png)
1-丁基-4-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structure, which includes a pyrrolidin-2-one core, a benzodiazole ring, and a phenoxyethyl group.
科学研究应用
This compound has potential applications in several scientific research fields. In chemistry, it can be used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it may serve as a scaffold for the development of new drugs with potent biological activities. Additionally, its unique structure makes it valuable for studying molecular interactions and mechanisms of action .
准备方法
The synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
作用机制
The mechanism of action of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core and benzodiazole ring contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but differ in their specific functional groups and biological activities
属性
IUPAC Name |
1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXCVROTITAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)
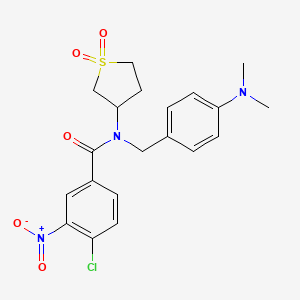
![6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B2517294.png)
![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)
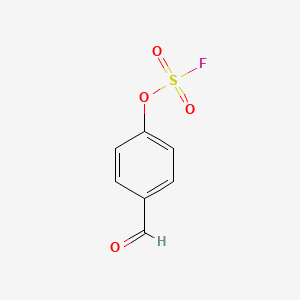
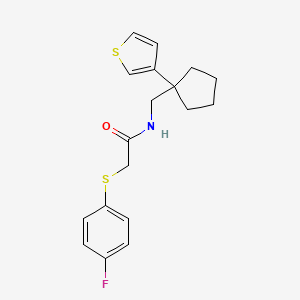
![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)
![3-(4-methanesulfonylphenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2517304.png)
![N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2517305.png)
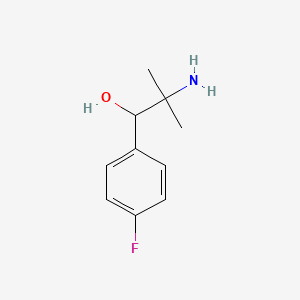
![3-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

